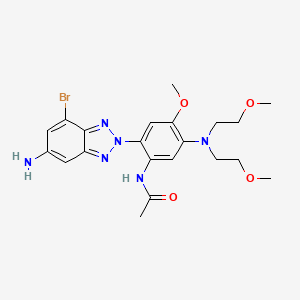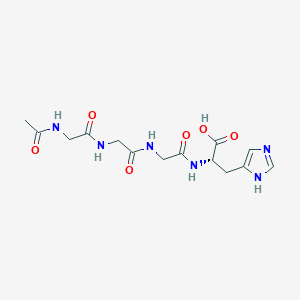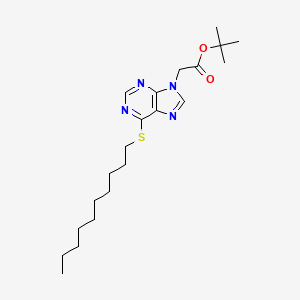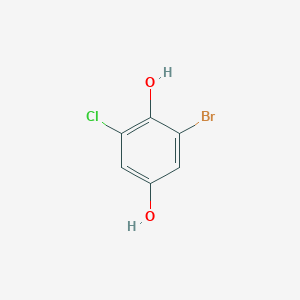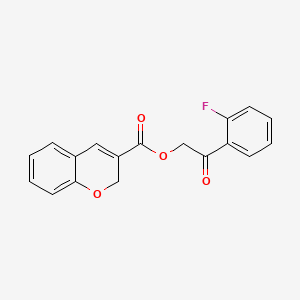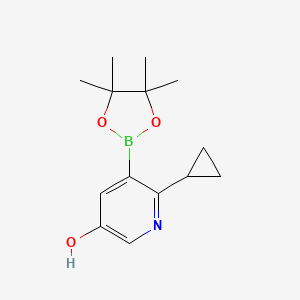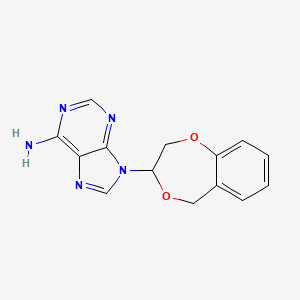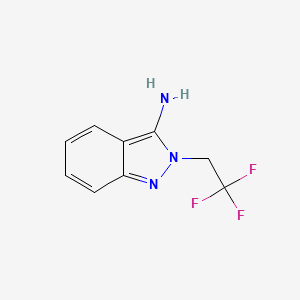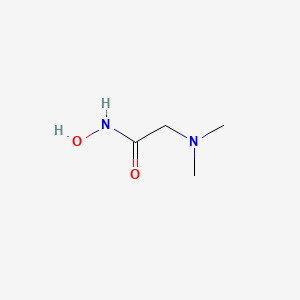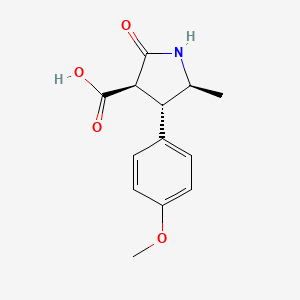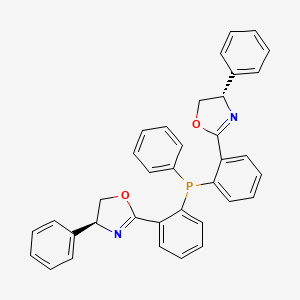
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,4’S)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) is a complex organic compound that features a unique arrangement of phenyl, phosphane, and oxazole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. A common approach might include:
Formation of the Oxazole Rings: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Introduction of the Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Phosphane Coupling: The phenylphosphanediyl linkage can be formed through a coupling reaction involving a phosphane precursor and the phenylene groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phosphane group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions could target the oxazole rings or the phenyl groups, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reagents such as halogens or nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phosphine oxides, while substitution could introduce nitro or halogen groups to the phenyl rings.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure might be exploited in the design of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development:
Biological Probes: The compound could be used as a probe to study biological processes involving phosphane or oxazole groups.
Industry
Polymer Science: Incorporation into polymers to impart specific properties such as flame retardancy or thermal stability.
Electronics: Potential use in the development of organic electronic devices.
Mécanisme D'action
The mechanism by which (4S,4’S)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) exerts its effects would depend on its specific application. For example, as a ligand in catalysis, it might coordinate to a metal center, facilitating the activation of substrates through electronic and steric effects. In biological systems, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4S,4’S)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-methyl-4,5-dihydrooxazole)
- (4S,4’S)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-ethyl-4,5-dihydrooxazole)
Uniqueness
The uniqueness of (4S,4’S)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) lies in its specific arrangement of phenyl, phosphane, and oxazole groups, which might confer distinct electronic, steric, and reactivity properties compared to similar compounds.
Propriétés
Formule moléculaire |
C36H29N2O2P |
|---|---|
Poids moléculaire |
552.6 g/mol |
Nom IUPAC |
phenyl-bis[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phosphane |
InChI |
InChI=1S/C36H29N2O2P/c1-4-14-26(15-5-1)31-24-39-35(37-31)29-20-10-12-22-33(29)41(28-18-8-3-9-19-28)34-23-13-11-21-30(34)36-38-32(25-40-36)27-16-6-2-7-17-27/h1-23,31-32H,24-25H2/t31-,32-/m1/s1 |
Clé InChI |
RMUAXNNRJVEFSH-ROJLCIKYSA-N |
SMILES isomérique |
C1[C@@H](N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=N[C@H](CO5)C6=CC=CC=C6)C7=CC=CC=C7 |
SMILES canonique |
C1C(N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=NC(CO5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


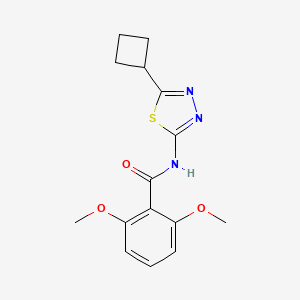
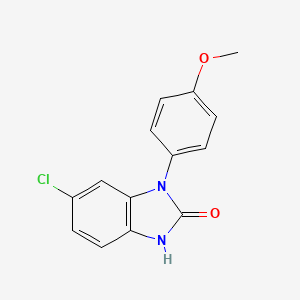
![3-((1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)aniline](/img/structure/B12934234.png)
